molecular formula C26H20N4O4S B2758415 2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 326881-79-2

2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2758415
CAS No.: 326881-79-2
M. Wt: 484.53
InChI Key: NXZMMOVOWWENPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,4-benzodioxin moiety, a 4-phenyl-1,2,4-triazole core, and an isoindole-1,3-dione group connected via a sulfanyl-ethyl linker. The isoindole-1,3-dione fragment is a phthalimide analog, known for its role in modulating solubility and intermolecular interactions .

Formation of the triazole core via cyclization of thiosemicarbazides or α-halogenated ketones .

Introduction of the benzodioxin group through nucleophilic substitution or coupling reactions .

Sulfanyl-ethyl linker attachment via thiol-alkylation or Mitsunobu reactions .

Properties

IUPAC Name

2-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c31-24-18-10-4-5-11-19(18)25(32)29(24)14-15-35-26-28-27-23(30(26)17-8-2-1-3-9-17)22-16-33-20-12-6-7-13-21(20)34-22/h1-13,22H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZMMOVOWWENPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with triazole and isoindole moieties. The structural configuration allows for diverse interactions with biological targets. The compound's molecular formula is C24H25N3O4SC_{24}H_{25}N_3O_4S, and it exhibits a complex structure that can be analyzed using techniques such as NMR and IR spectroscopy to confirm its identity and purity .

Enzyme Inhibition

Research indicates that compounds related to this structure exhibit significant inhibitory activity against various enzymes. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated for their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Properties

The anticancer potential of similar compounds has been demonstrated through various studies. Some derivatives have shown cytotoxic effects on cancer cell lines, outperforming conventional chemotherapeutics in potency . The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.

Antimicrobial Activity

Compounds featuring the benzodioxin moiety have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Case Study 1: Enzyme Inhibition Studies

A study synthesized several benzodioxin derivatives and tested their inhibitory effects on α-glucosidase. Results showed that certain compounds had IC50 values comparable to standard inhibitors used for T2DM treatment. This highlights their potential as therapeutic agents in managing blood glucose levels .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the cytotoxic effects of triazole-containing compounds against multiple cancer cell lines. The study found that specific derivatives exhibited up to ten-fold higher potency than established drugs like PAC-1 and 5-FU . This suggests a promising avenue for further research into their use as anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated at ~520 g/mol (based on structural analogs in and ).
  • Spectroscopy : Expected IR peaks at 1785–1700 cm⁻¹ (C=O stretch, isoindole-dione), 1210–1220 cm⁻¹ (C=S stretch), and 1150 cm⁻¹ (C-O-C from benzodioxin) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule:

Compound Name Key Structural Differences Melting Point (°C) Bioactivity (If Reported) Reference
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Replaces benzodioxin with methyl-thioxo triazolidine >300 Not reported
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione (14) Lacks benzodioxin and phenyl substituents on triazole >300 Not reported
3-[(2S)-2,3-Dihydro-1,4-benzodioxin-2-yl]-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole Replaces isoindole-dione with nitrobenzyl sulfanyl group Not reported Potential nitro group-mediated redox activity
5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine Substitutes sulfanyl-ethyl-isoindole-dione with amine group Not reported Possible hydrogen-bonding motifs

Physicochemical and Spectral Comparisons

Table 1: Spectral Data of Key Functional Groups

Compound IR (C=O, cm⁻¹) IR (C=S, cm⁻¹) $^1$H-NMR (Aromatic δ, ppm) MS (m/z)
Target Compound (Inferred) 1785, 1714 1217 7.15–8.19 (multiplet) ~520 (M⁺)
13c 1785, 1714 1217 7.15–8.19 414 (M⁺)
14 1781, 1707 1222 7.48–8.35 338 (M⁺)
4-Nitrobenzyl Derivative Not applicable Not reported 7.59–8.10 Not reported

Key Observations :

  • The target compound’s isoindole-dione and benzodioxin groups enhance thermal stability (m.p. likely >250°C) compared to simpler triazole derivatives .
  • The sulfanyl-ethyl linker improves flexibility compared to rigid aryl-sulfonyl analogs in .

Reactivity and Functional Group Interactions

  • Triazole Core: The 1,2,4-triazole in the target compound can participate in hydrogen bonding (N-H donors) and π-stacking, similar to compounds in and .
  • Benzodioxin vs.
  • Isoindole-Dione vs. Phthalimide : The isoindole-dione’s planar structure may improve crystallinity, as seen in ’s derivatives, which form stable crystals for X-ray analysis .

Computational and Crystallographic Insights

  • SHELX Refinement : Analogous triazole-phthalimide compounds in were refined using SHELXL, suggesting similar methodologies could resolve the target’s crystal structure .
  • Hydrogen-Bonding Networks : The target’s N-H and C=O groups likely form R$_2$$^2$(8) motifs, as observed in ’s graph-set analyses of triazoles .

Biological Activity

The compound 2-(2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex molecule with potential biological activities that have been explored in various studies. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a triazole ring, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

1. Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives containing the benzodioxane moiety were screened against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that the compound may have therapeutic potential in managing these conditions .

2. Hemoglobin Interaction

Another significant area of research involves the interaction of similar compounds with hemoglobin. A derivative known as TD-1 (related to the compound ) was identified as an allosteric effector that markedly increases hemoglobin's oxygen affinity. This property could be beneficial in treating conditions like sickle cell disease by reducing hypoxic sickling of red blood cells. In vitro studies demonstrated that TD-1 significantly decreased the percentage of sickled cells under hypoxic conditions .

Case Study 1: Enzyme Inhibition for T2DM and AD

In a study focusing on enzyme inhibition for T2DM and AD management, compounds derived from benzodioxin were synthesized and tested. The results showed that several derivatives had IC50 values in the micromolar range against α-glucosidase and acetylcholinesterase, indicating promising leads for further development into therapeutic agents .

Case Study 2: Oxygen Affinity Modulation in Sickle Cell Disease

A separate investigation into the effects of TD-1 on sickle cell disease highlighted its ability to enhance oxygen affinity in hemoglobin. The study found that treatment with TD-1 reduced sickling by nearly 90% at concentrations lower than those required for other known treatments, suggesting a novel approach to managing sickle cell disease through modulation of hemoglobin properties .

Research Findings Summary Table

Study Focus Biological Activity Key Findings
Enzyme Inhibitionα-glucosidase & acetylcholinesteraseSignificant inhibitory activity against both enzymes
Hemoglobin InteractionOxygen affinityIncreased oxygen affinity; reduced sickling in hypoxic conditions

Q & A

Q. What synthetic routes are recommended for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including sulfonylation and coupling steps. A common approach begins with functionalizing the benzodioxin-triazole core via sulfonyl chloride intermediates, followed by thiol-ene coupling with the isoindole-dione moiety. Reaction optimization (e.g., solvent selection, temperature control) is critical to minimize side products like disulfide byproducts. Characterization via HPLC and mass spectrometry ensures purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

A combination of NMR (¹H, ¹³C, and 2D-COSY for connectivity), FT-IR (to confirm sulfanyl and carbonyl groups), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography may resolve stereochemical ambiguities, particularly for the isoindole-dione and triazole moieties .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Density Functional Theory (DFT) simulations can optimize the compound’s 3D conformation, while molecular docking (using software like AutoDock Vina) evaluates binding affinities to targets such as neurotransmitter receptors. Machine learning models trained on similar benzodioxin derivatives may predict pharmacokinetic properties (e.g., LogP, solubility) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis framework comparing data under standardized parameters (e.g., IC₅₀ values at 24h vs. 48h) is recommended. Cross-validation using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) can clarify mechanisms .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

A 2³ factorial design evaluating temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) can identify optimal parameters. Response Surface Methodology (RSM) further refines yield and purity, with ANOVA validating statistical significance .

Q. How can structure-activity relationships (SAR) be established for this compound?

Systematic derivatization of the triazole (e.g., substituting phenyl with pyridyl) and isoindole-dione (e.g., modifying the sulfanyl-ethyl chain length) is key. Biological testing against panels of enzymes/receptors, paired with QSAR modeling, quantifies substituent effects on activity .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS degradation profiling identify labile sites (e.g., sulfanyl bonds). Co-solvents (e.g., cyclodextrins) or formulation into solid dispersions can enhance shelf-life .

Q. How can the compound’s mechanism of action be validated using in vitro assays?

Target engagement is confirmed via competitive binding assays (e.g., radioligand displacement for GPCRs), while downstream effects are assessed using phospho-specific antibodies in Western blots. CRISPR-edited cell lines (e.g., receptor knockouts) validate target specificity .

Q. Methodological Notes

  • Theoretical Frameworks : Link synthesis and SAR studies to conceptual frameworks like Hammett substituent constants or frontier molecular orbital theory .
  • Data Validation : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier removal in datasets .
  • Ethics Compliance : Adhere to institutional guidelines for chemical safety and biological use (e.g., IBC protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.